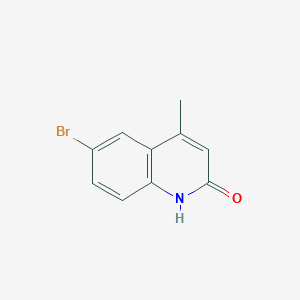

6-Bromo-4-methylquinolin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422519 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-19-5 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Bromo-4-methylquinolin-2-ol (CAS: 89446-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinolin-2-ol, with the CAS number 89446-19-5, is a synthetic heterocyclic organic compound belonging to the quinolinone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom at the 6-position and a methyl group at the 4-position of the quinolin-2-one core suggests its potential as a valuable intermediate or a pharmacologically active agent itself.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological significance with a focus on the PI3K/mTOR signaling pathway, and relevant experimental protocols. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to precursors of potent kinase inhibitors provides a strong basis for its investigation in drug discovery.

Physicochemical Properties

This compound exists in tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 89446-19-5 | N/A |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| IUPAC Name | 6-bromo-4-methyl-1H-quinolin-2-one | N/A |

| Synonyms | 6-Bromo-2-hydroxy-4-methylquinoline, 6-bromo-4-methyl-2(1H)-quinolinone | [3] |

| Predicted Boiling Point | 374.72 °C | [4] |

| Predicted Density | 1.56 g/cm³ | [4] |

| Predicted Flash Point | 157.53 °C | [4] |

Synthesis

A documented method for the synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone involves the acid-catalyzed cyclization of N-(4-bromophenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

Materials:

-

N-(4-bromophenyl)-3-oxobutanamide

-

Concentrated sulfuric acid

-

Ice/water mixture

-

Absolute ethanol

Procedure:

-

A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutanamide and 6 ml of concentrated sulfuric acid is stirred and heated to 95-100 °C in a water bath for 1.5 hours.

-

The resulting solution is then poured onto an ice/water mixture, leading to the precipitation of a white crystalline product.

-

The crystals are collected by filtration.

-

The collected crystals are dissolved in 200 ml of absolute ethanol.

-

The volume of the ethanolic solution is reduced to 150 ml by evaporation, followed by chilling to induce crystallization.

-

The resulting crystals of 6-Bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Characterization:

-

Melting Point: 292-299 °C

-

TLC (silica gel, ethyl acetate eluent): Rf = 0.18

This synthetic workflow is illustrated in the diagram below.

Biological Context and Potential Applications

While direct biological activity data for this compound is scarce, its structural features and the activities of related compounds suggest potential roles in several biological processes.

Relevance to PI3K/mTOR Signaling Pathway

A structurally related compound, 6-bromo-4-iodoquinoline, is a key intermediate in the synthesis of GSK2126458 (Omipalisib).[5][6] GSK2126458 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[7] The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[8]

The structural similarity of this compound to a precursor of a known PI3K/mTOR inhibitor suggests that it could serve as a scaffold for the development of novel inhibitors targeting this pathway. The diagram below illustrates the central role of PI3K and mTOR in this signaling cascade.

Potential as a Chemical Probe in Proteomics

The mention of this compound for "proteomics research" suggests its potential use as a chemical probe.[3] Chemical proteomics employs small molecules to study protein function and interactions in a complex biological system. Quinolinone scaffolds can be functionalized to create probes that covalently or non-covalently interact with specific proteins, allowing for their identification and characterization.

Structure-Activity Relationship (SAR) of Related Compounds

While specific SAR data for this compound is unavailable, studies on related quinazoline and quinoline derivatives as PI3K inhibitors highlight the importance of substitutions on the heterocyclic core for biological activity. The table below presents representative data for structurally similar compounds, demonstrating how modifications can influence inhibitory potency.

| Compound Class | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Source |

| Quinazoline | 4-acetyl-phenylurea | >1000 | >1000 | |

| Quinazoline | 4-propoxy-phenylurea | 5.1 | 10.3 | |

| Quinazoline | 4-trifluoromethoxy-phenylurea | 2.5 | 4.8 | |

| Quinazoline | 4-aminocarbonyl-phenylurea | 2.5 | 59.1 | |

| Quinazoline-2-indolinone | (Structure 8) | 9.11 | - | [8] |

Note: The data presented is for structurally related quinazoline and quinoline derivatives and is intended to be illustrative of the potential for this chemical class.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound or its derivatives as potential PI3K/mTOR inhibitors, the following experimental protocols can be adapted.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This technique is used to determine if the compound inhibits the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

The following diagram outlines the general workflow for the biological evaluation of a potential PI3K/mTOR inhibitor.

Conclusion

This compound is a readily synthesizable compound with a quinolinone core, a scaffold of significant interest in medicinal chemistry. While direct biological data is limited, its structural relationship to precursors of potent PI3K/mTOR inhibitors strongly suggests its potential as a valuable building block for the development of novel therapeutics targeting this critical signaling pathway. The experimental protocols and contextual information provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound and its derivatives. Further investigation into its potential as an anticancer agent or as a chemical probe for proteomics is warranted.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 6-Bromo-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinolin-2-ol, and its predominant tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone, is a heterocyclic organic compound of interest in medicinal chemistry and proteomics research.[1] Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active agents. The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position provides specific steric and electronic properties that can be leveraged for the development of novel molecular probes, kinase inhibitors, or other therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties, spectroscopic characterization, and synthetic methodology for this compound.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, formulation, and application in research settings. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 89446-19-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Alternate Names | 6-Bromo-2-hydroxy-4-methylquinoline, 6-bromo-4-methyl-2(1H)-quinolinone | [1][2] |

| Melting Point | 145.77 °C (Estimated) | [2] |

| Boiling Point | 374.72 °C (Estimated) | [2] |

| Water Solubility | 89.62 mg/L (Estimated) | [2] |

| Density | 1.56 g/cm³ (Estimated) | [2] |

Synthesis and Characterization

The most established method for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one is the Knorr quinoline synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.

Synthetic Workflow: Knorr Synthesis

The synthesis of 6-bromo-4-methylquinolin-2(1H)-one proceeds via a two-step mechanism starting from 4-bromoaniline and an acetoacetate ester. The workflow is depicted below.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

-

Step 1: Condensation to form the Anilide Intermediate. To a solution of 4-bromoaniline (1 equivalent) in acetonitrile, tert-butyl acetoacetate (1.1 equivalents) is added. The mixture is heated under reflux. The progress of the reaction is monitored by ¹H NMR to ensure the selective formation of the anilide intermediate over the alternative crotonate product. Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-bromophenyl)-3-oxobutanamide.

-

Step 2: Cyclization to form 6-Bromo-4-methylquinolin-2(1H)-one. The crude anilide intermediate from the previous step is added portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified duration. After cooling, the mixture is carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water to remove residual acid, and dried under vacuum to afford the final product.

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

While a complete set of publicly available spectra for this compound is limited, the following protocols describe the standard methods for acquiring the necessary spectroscopic data for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). For comparison, the ¹H NMR spectrum of the related compound 6-bromo-4-hydroxyquinolin-2(1H)-one in DMSO-d₆ shows signals at δ 5.75 (s, 1H), 7.21 (d, J=8.79 Hz, 1H), 7.65 (dd, J=8.79, 2.20 Hz, 1H), and 7.85 (d, J=2.20 Hz, 1H).[4]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired from the same sample. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, particularly for quaternary carbons.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Expected characteristic peaks would include N-H stretching (around 3200-3000 cm⁻¹), C=O stretching (around 1650 cm⁻¹), C=C stretching of the aromatic and quinolone rings (around 1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (< 1000 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectral data is obtained using a mass spectrometer, often with an electrospray ionization (ESI) source for high-resolution mass data. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Logical Relationships and Data Interpretation

The characterization data obtained from the above protocols are interconnected and provide a complete picture of the molecule's identity and purity.

Conclusion

This technical guide has summarized the key physical properties, synthetic methodology, and analytical protocols for this compound. The data presented, combined with the detailed experimental procedures, provides a solid foundation for researchers and drug development professionals working with this compound. Accurate characterization through the described spectroscopic and physical methods is critical for ensuring sample purity and for the successful application of this versatile heterocyclic scaffold in further research endeavors.

References

Navigating the Solubility Landscape of 6-Bromo-4-methylquinolin-2-ol: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 6-Bromo-4-methylquinolin-2-ol, a quinoline derivative of interest to researchers and professionals in drug development. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document provides the available data, alongside a detailed experimental protocol for determining its solubility in various laboratory solvents.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective use in research and development, particularly for applications requiring solution-based assays or formulations. This guide presents the currently known quantitative solubility of this compound and offers a standardized methodology for researchers to determine its solubility in solvents relevant to their work.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 89446-19-5 | [1] |

| Melting Point | 145.77 °C (Predicted) | [2] |

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability and formulation possibilities. Currently, the only publicly available quantitative solubility datum for this compound is in water.

| Solvent | Solubility | Temperature | Method | Source |

| Water | 89.62 mg/L | Not Specified | Predicted | [2] |

The lack of comprehensive solubility data in common organic laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone necessitates experimental determination. Quinoline derivatives are often characterized by their low aqueous solubility due to their hydrophobic bicyclic aromatic structure.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] This method involves creating a saturated solution of the compound and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, methanol, water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.[5]

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[5]

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Prepare a series of calibration standards by dissolving known amounts of this compound in the solvent to create solutions of known concentrations.

-

Construct a calibration curve by plotting the analytical response (e.g., HPLC peak area or UV absorbance) against the concentration of the standards.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[3]

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.[5]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of compound solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

References

An In-depth Technical Guide to 6-Bromo-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinolin-2-ol, and its tautomeric form 6-bromo-4-methyl-2(1H)-quinolinone, are quinoline derivatives of interest in medicinal chemistry and proteomics research. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of this compound, with a focus on presenting key data and experimental protocols in a clear and accessible format for research and development professionals.

Molecular Structure and Properties

This compound exists in a tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. The quinolinone form is generally considered to be the more stable tautomer.

| Property | Data |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 89446-19-5 |

| IUPAC Name | 6-bromo-4-methyl-1H-quinolin-2-one |

| SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)Br |

| InChI Key | NOQMJGOVUYZKIA-UHFFFAOYSA-N |

| Appearance | White crystalline product |

| Melting Point | 292-299 °C |

Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

The primary synthetic route to 6-bromo-4-methyl-2(1H)-quinolinone is a variation of the Knorr quinoline synthesis. This involves the acid-catalyzed cyclization of a β-ketoanilide precursor.

Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

This protocol is adapted from established literature procedures.

Materials:

-

N-(4-bromophenyl)-3-oxobutyramide

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water (H₂O)

-

Absolute ethanol

Procedure:

-

In a suitable reaction vessel, a mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutyramide and 6 ml of concentrated sulfuric acid is prepared.

-

The mixture is stirred and heated to a temperature of 95-100 °C using a water bath for a duration of 1.5 hours.

-

After the reaction is complete, the resulting solution is carefully poured onto a mixture of ice and water. This will cause the product to precipitate out of solution.

-

The precipitated white crystalline product is collected by filtration.

-

The crude product is then dissolved in 200 ml of absolute ethanol.

-

The volume of the ethanolic solution is reduced to 150 ml by evaporation.

-

The solution is then chilled to induce crystallization.

-

The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Yield: Approximately 0.71 g (25.6%).

Synthesis Workflow

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) in the 7-8 ppm region. A singlet for the methyl group (3H) around 2.5 ppm. A singlet for the vinyl proton (1H) around 6.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 160-170 ppm. Aromatic and vinyl carbons in the 100-150 ppm region. Methyl carbon signal around 20-25 ppm. |

| IR Spectroscopy | N-H stretching vibration around 3200-3400 cm⁻¹. C=O (amide) stretching vibration around 1650-1680 cm⁻¹. C=C and aromatic C-H stretching vibrations in their characteristic regions. C-Br stretching vibration below 700 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. |

Biological Activity and Applications

While specific biological activity data for this compound is limited, it is identified as a compound for proteomics research. The broader class of quinoline and quinolinone derivatives is well-documented for a variety of pharmacological activities.

Potential Areas of Investigation

-

Antimicrobial Activity: Many quinolone derivatives exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: The quinoline scaffold is a core component of several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Given its application in proteomics, this compound may act as a specific inhibitor or probe for certain enzymes.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a synthetically accessible quinolinone derivative with potential applications in chemical biology and drug discovery. This technical guide provides a foundational understanding of its molecular properties and a detailed protocol for its synthesis. The lack of extensive public data on its spectroscopic characterization and biological activity highlights an opportunity for further investigation by the scientific community. The information presented herein serves as a valuable resource for researchers aiming to explore the potential of this and related quinoline compounds.

An In-depth Technical Guide on the Tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 6-bromo-4-methyl-2(1H)-quinolinone. The quinolinone ring system is a prevalent scaffold in numerous biologically active compounds, and understanding its tautomeric preferences is crucial for drug design and development. This document details the structural aspects of the lactam-lactim tautomerism, presents spectroscopic data for the predominant tautomer, and outlines experimental and computational protocols for the comprehensive study of this phenomenon. The equilibrium is heavily skewed towards the lactam form, a characteristic feature of 2-quinolinone systems.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. For heterocyclic compounds, particularly those found in pharmaceutical agents, the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which are critical determinants of its interaction with biological targets.

The 2-quinolinone nucleus is a key structural motif in a wide array of pharmacologically active agents. 6-bromo-4-methyl-2(1H)-quinolinone is a substituted derivative that can theoretically exist in two primary tautomeric forms: the lactam (keto) form, 6-bromo-4-methyl-2(1H)-quinolinone, and the lactim (enol) form, 6-bromo-4-methyl-2-hydroxyquinoline. It is well-established that for 2-hydroxyquinoline and its derivatives, the tautomeric equilibrium overwhelmingly favors the 2-quinolone (keto) form in most solvents and in the solid state. This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) functionality compared to the imino-alcohol (lactim) group.

This guide will delve into the specifics of this tautomeric relationship for 6-bromo-4-methyl-2(1H)-quinolinone, providing the available experimental data and detailed methodologies for its further investigation.

The Tautomeric Equilibrium

The tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the position of a double bond.

Caption: Tautomeric equilibrium of 6-bromo-4-methyl-2(1H)-quinolinone.

The equilibrium lies significantly to the left, favoring the lactam form. This stability is enhanced by the potential for intermolecular hydrogen bonding in the solid state, forming dimeric structures.

Synthesis of Tautomeric Forms and Analogs

Direct synthesis and isolation of the enol tautomer is generally not feasible due to its rapid conversion to the more stable keto form. Therefore, "locked" analogs, where the mobile proton is replaced by a methyl group, are synthesized to serve as reference compounds for spectroscopic analysis.

Synthesis of 6-bromo-4-methyl-2(1H)-quinolinone (Keto Tautomer)

The synthesis of the keto tautomer can be achieved via a cyclization reaction of an appropriate N-aryl-3-oxobutanamide.[1]

-

Reaction: Condensation of N-(4-bromophenyl)-3-oxobutanamide in the presence of a strong acid catalyst.

Synthesis of "Locked" Tautomers

-

N-methyl-6-bromo-4-methyl-2-quinolinone (Locked Keto Form): Synthesis of this derivative would involve the N-methylation of 6-bromo-4-methyl-2(1H)-quinolinone.

-

6-bromo-2-methoxy-4-methylquinoline (Locked Enol Form): This can be synthesized from the corresponding 2-chloroquinoline derivative by reaction with sodium methoxide.

Spectroscopic and Physicochemical Data

Due to the overwhelming predominance of the keto tautomer, the spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone in standard conditions reflects this form.

Quantitative Data Summary

| Property | 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) | 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) | Reference |

| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | - |

| Molecular Weight | 238.08 g/mol | 238.08 g/mol | - |

| Melting Point | 292-299 °C | Not reported | [1] |

| ¹H NMR (DMSO-d₆) | See Table 2 | See Table 3 (Predicted) | General knowledge of quinolinone spectra |

| ¹³C NMR (DMSO-d₆) | See Table 4 | See Table 5 (Predicted) | General knowledge of quinolinone spectra |

| FTIR (KBr, cm⁻¹) | See Table 6 | See Table 7 (Predicted) | General knowledge of quinolinone spectra |

| UV-Vis (Ethanol) | See Table 8 | See Table 9 (Predicted) | General knowledge of quinolinone spectra |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the tautomers due to the different chemical environments of the nuclei.

Table 2: ¹H NMR Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data for 6-bromo-4-methyl-2(1H)-quinolinone was found in the search results. The following are typical chemical shift ranges for analogous 4-methyl-2-quinolinones in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~11.5 - 12.0 | br s |

| H-5 | ~7.8 - 8.0 | d |

| H-7 | ~7.5 - 7.7 | dd |

| H-8 | ~7.2 - 7.4 | d |

| H-3 | ~6.2 - 6.4 | s |

| CH₃ | ~2.3 - 2.5 | s |

Table 3: Predicted ¹H NMR Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on the expected changes upon tautomerization and data from analogous 2-hydroxyquinolines.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| OH | ~9.0 - 10.0 | br s |

| H-5 | ~7.9 - 8.1 | d |

| H-7 | ~7.6 - 7.8 | dd |

| H-8 | ~7.3 - 7.5 | d |

| H-3 | ~6.5 - 6.7 | s |

| CH₃ | ~2.4 - 2.6 | s |

Table 4: ¹³C NMR Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data was found. The following are typical chemical shift ranges for analogous 4-methyl-2-quinolinones.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~160 - 165 |

| C-8a | ~138 - 140 |

| C-4 | ~142 - 145 |

| C-5 | ~125 - 128 |

| C-7 | ~130 - 133 |

| C-6 | ~115 - 118 |

| C-4a | ~118 - 120 |

| C-8 | ~115 - 117 |

| C-3 | ~120 - 123 |

| CH₃ | ~18 - 20 |

Table 5: Predicted ¹³C NMR Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on the expected changes upon tautomerization.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (C-2) | ~155 - 160 |

| C-8a | ~145 - 148 |

| C-4 | ~140 - 143 |

| C-5 | ~122 - 125 |

| C-7 | ~128 - 131 |

| C-6 | ~118 - 121 |

| C-4a | ~110 - 113 |

| C-8 | ~118 - 121 |

| C-3 | ~105 - 108 |

| CH₃ | ~19 - 21 |

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the two tautomers is the presence of a strong carbonyl (C=O) stretching band for the keto form.

Table 6: Characteristic IR Absorption Bands for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200 - 2800 | N-H stretching (broad) |

| ~1660 - 1640 | C=O stretching (amide I) |

| ~1620 - 1580 | C=C stretching (aromatic) |

| ~1200 | C-Br stretching |

Table 7: Predicted Characteristic IR Absorption Bands for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 - 3200 | O-H stretching (broad) |

| ~1630 - 1600 | C=N stretching |

| ~1600 - 1550 | C=C stretching (aromatic) |

| ~1250 - 1200 | C-O stretching |

| ~1200 | C-Br stretching |

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to the variations in their conjugated systems.

Table 8: UV-Vis Absorption Data for 6-bromo-4-methyl-2(1H)-quinolinone (Keto Form) No specific experimental data was found. The following are typical absorption maxima for analogous 2-quinolinones in ethanol.

| λmax (nm) | Molar Absorptivity (ε) |

| ~230 | Not reported |

| ~280 | Not reported |

| ~330 | Not reported |

Table 9: Predicted UV-Vis Absorption Data for 6-bromo-4-methyl-2-hydroxyquinoline (Enol Form) These are predicted values based on analogous 2-alkoxyquinolines.

| λmax (nm) | Molar Absorptivity (ε) |

| ~225 | Not reported |

| ~270 | Not reported |

| ~320 | Not reported |

Experimental Protocols

Synthesis of 6-bromo-4-methyl-2(1H)-quinolinone

This protocol is adapted from the literature.[1]

Caption: Workflow for the synthesis of the keto tautomer.

Materials:

-

N-(4-bromophenyl)-3-oxobutanamide

-

Concentrated sulfuric acid

-

Ice

-

Absolute ethanol

Procedure:

-

A mixture of N-(4-bromophenyl)-3-oxobutanamide and concentrated sulfuric acid is stirred and heated to 95-100 °C for 1.5 hours.

-

The resulting solution is poured onto an ice/water mixture to precipitate the product.

-

The white crystalline product is collected by filtration.

-

The crude product is dissolved in absolute ethanol.

-

The volume of the ethanolic solution is reduced by heating, followed by chilling to induce crystallization.

-

The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

NMR Spectroscopic Analysis of Tautomerism

Caption: Workflow for NMR analysis of tautomerism.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of 6-bromo-4-methyl-2(1H)-quinolinone in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) is used.

-

Data Processing: Process the FID to obtain the spectrum, followed by phasing and baseline correction.

-

Analysis: Identify and assign the signals corresponding to the keto and enol tautomers. The use of spectra from "locked" N-methyl and O-methyl analogs is highly recommended for unambiguous assignment. Integrate non-overlapping signals for each tautomer.

-

Quantification: Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant, K_T = [enol]/[keto], can then be determined.

UV-Vis Spectroscopic Analysis of Tautomerism

Protocol:

-

Sample Preparation: Prepare a series of solutions of 6-bromo-4-methyl-2(1H)-quinolinone of known concentrations in the solvent of interest (e.g., ethanol, cyclohexane).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Deconvolute the overlapping spectra of the two tautomers. The individual spectra of the "locked" analogs are essential for accurate deconvolution. Determine the concentration of each tautomer at equilibrium.

-

Quantification: Calculate the tautomeric equilibrium constant, K_T.

Computational Analysis

Caption: Workflow for computational analysis of tautomerism.

Protocol:

-

Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections. To improve accuracy, a higher-level basis set can be used for the energy calculation.

-

Solvation Effects: Incorporate the effect of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).

-

Thermodynamic Analysis: Calculate the Gibbs free energies of both tautomers in the desired solvent. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).

Conclusion

The tautomerism of 6-bromo-4-methyl-2(1H)-quinolinone is heavily dominated by the lactam (keto) form, which is the thermodynamically more stable isomer. This preference is consistent with the broader class of 2-quinolinone derivatives. A thorough understanding of this equilibrium is essential for medicinal chemists and drug development professionals, as the structural and electronic properties of the predominant tautomer will govern its biological interactions. This technical guide provides the foundational knowledge, available data, and detailed experimental and computational protocols to facilitate the comprehensive study and characterization of the tautomerism of this important heterocyclic scaffold. The synthesis and spectroscopic analysis of "locked" N-methyl and O-methyl analogs are highly recommended to obtain precise reference data for the individual tautomers.

References

A Guide to the Historical Synthesis of Quinolin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing quinolin-2-ol (2-hydroxyquinoline) derivatives, a pivotal scaffold in medicinal chemistry and materials science. Understanding these foundational reactions—the Knorr Quinoline Synthesis, the Conrad-Limpach Synthesis, and the Camps Cyclization—is essential for the modern chemist, offering a basis for developing novel analogues and more efficient synthetic strategies. This document details the reaction mechanisms, provides specific experimental protocols, and presents quantitative data for these seminal syntheses.

Knorr Quinoline Synthesis (1886)

First described by Ludwig Knorr in 1886, this synthesis is a direct and reliable method for preparing 2-quinolones (the keto tautomer of quinolin-2-ols) from β-ketoanilides.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization. Strong acids like sulfuric acid, polyphosphoric acid (PPA), or triflic acid are typically employed to facilitate the reaction.[1][2]

Reaction Mechanism

The mechanism involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline through an acid-catalyzed electrophilic aromatic substitution followed by the elimination of water.[2] A revised mechanism study in 2007 suggested that an O,O-dicationic intermediate (a superelectrophile) is favored over the previously proposed N,O-dicationic intermediate.[2]

Caption: Mechanism of the Knorr Quinoline Synthesis.

Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

This protocol is adapted from classic procedures for the Knorr synthesis.

-

Preparation of Acetoacetanilide: Aniline (9.3 g, 0.1 mol) is dissolved in 150 mL of dry diethyl ether. The solution is cooled in an ice bath, and diketene (8.4 g, 0.1 mol) is added dropwise with stirring over 30 minutes. The resulting white precipitate of acetoacetanilide is filtered, washed with cold ether, and dried.

-

Cyclization: The dried acetoacetanilide (17.7 g, 0.1 mol) is added portion-wise to 100 mL of concentrated sulfuric acid, pre-cooled to 0°C. The addition is controlled to keep the temperature below 10°C.

-

Heating: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to 75°C for 30 minutes.[1]

-

Work-up and Isolation: The reaction mixture is cooled and carefully poured onto 500 g of crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol or acetic acid to yield pure 4-methylquinolin-2(1H)-one.

Quantitative Data

| Starting Material | Acid | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Acetoacetanilide | H₂SO₄ | 75 | 30 | 81 | [1] |

| Benzoylacetanilide | PPA (excess) | 140-160 | 60 | ~70 | [2] |

| Acetoacetanilide | Triflic Acid | 25 | 15 | 95 | [2] |

Conrad-Limpach-Knorr Synthesis (1887)

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[3][4] The reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-quinolones, while higher temperatures (thermodynamic control, >140°C) favor the formation of 2-quinolones.[4][5] The high-temperature variant is often referred to as the Knorr variation of the Conrad-Limpach synthesis.[4]

Reaction Pathway Logic

The regioselectivity is dictated by the initial site of attack on the β-ketoester. At high temperatures, the aniline nitrogen preferentially attacks the less reactive ester group, leading to the formation of a β-ketoanilide intermediate, which then cyclizes according to the Knorr mechanism to yield the thermodynamically stable 2-quinolone.[4]

Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methylquinoline

This protocol describes the high-temperature conditions required to favor the 2-quinolone product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).

-

Heating: Heat the mixture to 140-150°C for 2 hours. Water and ethanol will be collected in the trap, and the intermediate β-ketoanilide is formed.

-

Cyclization: Cool the mixture slightly and add it slowly to 100 mL of preheated (110°C) polyphosphoric acid (PPA) with vigorous stirring.

-

Reaction Completion: Maintain the temperature of the PPA mixture at 120-130°C for an additional 30 minutes.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto 500 g of crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure 2-hydroxy-4-methylquinoline.

Quantitative Data

| Aniline Derivative | β-Ketoester | Temperature (°C) | Yield (2-Quinolone) | Reference |

| Aniline | Ethyl acetoacetate | 140-150 | Moderate to Good | [4] |

| p-Toluidine | Ethyl benzoylacetate | ~150 | Moderate | [6] |

| Aniline | Diethyl malonate | >140 | Low to Moderate | General Knowledge |

Camps Cyclization (1899)

The Camps quinoline synthesis is an intramolecular cyclization of an o-acylaminoacetophenone using a base, typically a hydroxide ion.[7][8] The reaction can yield two different hydroxyquinoline isomers (a 2-quinolone or a 4-quinolone) depending on which enolate is formed and which carbonyl group is attacked.[7][8] The formation of the 2-quinolone is favored by the attack of the enolate derived from the acetophenone methyl group onto the amide carbonyl.

Reaction Mechanism

The mechanism proceeds via an intramolecular aldol-type condensation.[8] A base abstracts a proton to form an enolate, which then attacks one of the carbonyl groups in the acylamino side chain. Subsequent dehydration leads to the formation of the quinolone ring system.

Caption: Camps cyclization pathway leading to a 2-quinolone derivative.

Experimental Protocol: Synthesis of 4-Phenylquinolin-2(1H)-one

This protocol is a representative example of the Camps cyclization.

-

Preparation of Starting Material: o-Aminoacetophenone (13.5 g, 0.1 mol) is dissolved in 100 mL of pyridine. Benzoyl chloride (15.5 g, 0.11 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The mixture is then poured into 500 mL of ice-water, and the precipitated o-benzoylaminoacetophenone is filtered, washed with water, and dried.

-

Cyclization: The dried o-benzoylaminoacetophenone (2.39 g, 0.01 mol) is suspended in 50 mL of 10% aqueous sodium hydroxide solution.

-

Heating: The mixture is heated to reflux with vigorous stirring for 2 hours.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid until pH ~2.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 4-phenylquinolin-2(1H)-one.

Quantitative Data

| Starting Material (o-acylaminoacetophenone) | Base | Temperature (°C) | Yield (%) | Reference |

| o-Acetylaminoacetophenone | aq. NaOH | Reflux | Mixture of isomers | [7] |

| o-Benzoylaminoacetophenone | aq. NaOH | Reflux | Good | [8] |

| Various N-(2-acylaryl)amides | NaH or KHMDS | 25-80 | 65-95 | [8] |

This guide has detailed the foundational historical syntheses for quinolin-2-ol derivatives. By understanding the mechanisms, experimental nuances, and quantitative aspects of the Knorr, Conrad-Limpach-Knorr, and Camps reactions, researchers are better equipped to utilize and innovate upon these classic transformations in modern drug discovery and materials science.

References

- 1. synarchive.com [synarchive.com]

- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. scribd.com [scribd.com]

- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Bromo-substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic introduction of a bromine atom onto this scaffold significantly modulates the molecule's physicochemical and pharmacological properties. Bromo-substituted quinolines serve as versatile precursors for further functionalization via cross-coupling reactions and exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and biological significance of bromo-substituted quinolines. It includes detailed experimental protocols, quantitative data on synthesis and biological activity, and diagrams illustrating synthetic workflows and biological signaling pathways to facilitate further research and development.

Discovery and Background

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar.[4] The development of synthetic methods in the late 19th century, such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses, paved the way for the systematic exploration of quinoline derivatives.[4][5][6][7]

The introduction of bromine substituents was an early strategy to modify the quinoline core. Bromine, as a halogen, alters the electronic distribution of the aromatic system, influences metabolic stability, and provides a reactive "handle" for introducing further molecular diversity.[1][8] This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).[1] For instance, the bromine atom at positions like C3, C5, C6, or C8 can be readily displaced or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to build more complex, potent, and selective therapeutic agents.[1][8]

Core Synthetic Strategies

The synthesis of bromo-substituted quinolines can be broadly categorized into two main approaches: the direct bromination of a pre-formed quinoline ring and the synthesis of the quinoline ring from a bromine-containing precursor.

Electrophilic Bromination of the Quinoline Ring

Direct electrophilic aromatic substitution on the quinoline nucleus is highly dependent on reaction conditions. The protonated quinoline ring is deactivated towards electrophiles, requiring vigorous conditions. Substitution typically occurs on the benzene ring (carbocycle) at positions 5 and 8.[9][10][11] However, the regioselectivity can be controlled. For example, bromination of quinoline in the gaseous phase at high temperatures (300°C) can yield 3-bromoquinoline.[9] Furthermore, the presence of activating groups, such as a hydroxyl or amino group at C8, directs bromination to the C5 and C7 positions.[8][12]

Synthesis from Bromo-substituted Precursors

Building the quinoline ring from an already brominated starting material offers superior regiocontrol. Several classical named reactions are amenable to this strategy:

-

Skraup Synthesis : This robust method involves the reaction of a bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce the corresponding bromoquinoline.[13][14] For example, 4-bromoaniline yields 6-bromoquinoline.[13]

-

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with a bromoaniline in the presence of an acid catalyst.[5][7][15]

-

Friedländer Synthesis : This involves the condensation of a 2-amino-bromobenzaldehyde or ketone with a compound containing an α-methylene group, providing excellent control over substituent placement.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. Below are representative protocols for the synthesis of specific bromoquinolines.

Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

This protocol is adapted from established Skraup synthesis procedures for preparing 6-bromoquinoline from 4-bromoaniline.[13]

Materials:

-

4-Bromoaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Nitrobenzene (as oxidizing agent and solvent)

-

Iron(II) sulfate (optional, to moderate the reaction)

Procedure:

-

Preparation : In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 4-bromoaniline while cooling in an ice bath.

-

Addition of Reagents : To the stirred mixture, add nitrobenzene. If the reaction is expected to be overly vigorous, add a small amount of iron(II) sulfate.

-

Heating and Glycerol Addition : Heat the mixture to 140-145°C in an oil bath.[13] Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 150°C.

-

Reaction Completion : After the addition is complete, maintain the reaction mixture at 145-150°C for an additional 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Cool the mixture to below 100°C and cautiously pour it into a large beaker containing 2 L of water. Steam distill the mixture to remove unreacted nitrobenzene.

-

Isolation : Make the remaining solution basic with concentrated sodium hydroxide solution until a precipitate forms. Collect the crude 6-bromoquinoline by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

-

Purification : Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromoquinoline.

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Direct Bromination

This protocol describes the direct bromination of 8-hydroxyquinoline.[8]

Materials:

-

8-Hydroxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution : Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition : Prepare a solution of bromine (2.1 eq) in chloroform and add it dropwise to the 8-hydroxyquinoline solution over 5-10 minutes at room temperature.

-

Reaction : Stir the mixture at room temperature for 1 hour. A yellow solid precipitate of the product will form.

-

Work-up : Dissolve the resulting solid in additional chloroform. Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous NaHCO₃ solution to remove any unreacted bromine and HBr.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification : The resulting crude product can be purified by recrystallization from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline as the sole product with high yield (approx. 90%).[8]

Quantitative Data Presentation

Quantitative data is essential for comparing the efficacy of different synthetic routes and the potency of various derivatives.

Table 1: Synthesis Yields for Selected Bromoquinolines

| Compound | Starting Material(s) | Synthetic Method | Reported Yield | Reference(s) |

| 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline, Bromine | Direct Bromination | 90% | [8] |

| 5-Bromo-8-methoxyquinoline | 8-Methoxyquinoline, Bromine | Direct Bromination | 92% | [8][16] |

| 3-Bromoquinoline-2(1H)-thione | 2-(2,2-dibromoethenyl)phenyl isothiocyanate | Lithium-Halogen Exchange/Cyclization | 54-79% | [17] |

| 2-(Alkylsulfanyl)-3-bromoquinolines | 2-(2,2-dibromoethenyl)phenyl isothiocyanate, R-X | One-pot Cyclization/Quenching | 35-75% | [17] |

| 8-Bromoquinoline | o-Bromoaniline, Acrolein diethyl acetal | Doebner-von Miller type | ~90% | [18] |

Table 2: In Vitro Anticancer Activity of Bromo-substituted Quinolines (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference Drug | Reference(s) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.8 | 5-FU | [19] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 6.7 | 5-FU | [19] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 7.9 | 5-FU | [19] |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 | 5-FU | [19] |

| 7-Bromo-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 15.4 | 5-FU | [19] |

| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 18.2 | 5-FU | [19] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.6 | 5-FU | [20] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45 | 5-FU | [20] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 7.3 | 5-FU | [20] |

| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | Lower cytotoxicity than 5-FU | 5-FU | [21] |

Mandatory Visualizations

Diagrams are provided to clarify complex workflows and biological pathways.

Experimental Workflow Diagram

This diagram illustrates a general workflow for the synthesis, purification, and characterization of a bromo-substituted quinoline.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. acgpubs.org [acgpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Skraup reaction - Wikipedia [en.wikipedia.org]

- 15. Doebner-Miller Reaction [drugfuture.com]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 6-Bromo-4-methylquinolin-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among the numerous quinoline derivatives, 6-bromo-4-methylquinolin-2-ol stands out as a versatile and strategically important building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom for facile derivatization, a methyl group influencing solubility and steric interactions, and a hydroxyl group (in its tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone) offering a site for further modification, makes it an attractive starting point for drug discovery programs, particularly in oncology.

This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and its application as a scaffold for the development of potent kinase inhibitors and anticancer agents. Detailed experimental protocols and a summary of biological activities of related compounds are presented to facilitate its use in medicinal chemistry research.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 89446-19-5 | [1] |

| Appearance | Solid | General Knowledge |

| Tautomerism | Exists in equilibrium with its tautomeric form, 6-bromo-4-methyl-2(1H)-quinolinone. | General Chemical Principles |

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of this compound is the Knorr quinoline synthesis. This reaction involves the condensation of a β-ketoanilide, derived from 4-bromoaniline and an acetoacetate ester, followed by cyclization in the presence of a strong acid.

Experimental Protocol: Knorr Synthesis of this compound

Materials:

-

4-bromoaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

Toluene

-

Ethanol

Procedure:

-

Formation of the β-ketoanilide: In a round-bottom flask, a mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-bromophenyl)-3-oxobutanamide.

-

Cyclization: The crude β-ketoanilide is slowly added to pre-heated polyphosphoric acid (PPA) at 100-120°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford this compound as a solid.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules, primarily through modification at the bromine and hydroxyl/oxo positions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

While direct examples of bioactive molecules synthesized from this compound are not extensively reported in the readily available literature, the closely related 6-bromoquinazoline and 6,8-dibromo-4(3H)quinazolinone scaffolds have been extensively studied, providing valuable insights into the potential of the 6-bromo-quinolinone core. These studies have demonstrated potent anticancer activity, often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.

Derivatives as Anticancer Agents

Numerous studies have highlighted the potential of bromo-substituted quinoline and quinazoline derivatives as anticancer agents. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.

Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Putative Target/Pathway | Reference |

| 6-Bromoquinazoline derivatives | MCF-7 (Breast) | 0.53 - 46.6 | EGFR | [2][3] |

| SW480 (Colon) | [2][3] | |||

| 6,8-Dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 29.6 | Not specified | [4] |

Derivatives as Kinase Inhibitors

The quinoline and quinazoline cores are well-established pharmacophores for the development of kinase inhibitors. The 4-anilino-quinazoline scaffold, for instance, is the basis for several approved EGFR tyrosine kinase inhibitors. By analogy, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The bromine at the 6-position provides a convenient handle to introduce various substituents that can interact with the ATP-binding pocket of kinases.

Potential Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. Inhibition of EGFR signaling can block downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, leading to reduced cell proliferation and survival.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. VEGFR inhibitors can starve tumors by cutting off their blood supply.

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for drug development.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation:

Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Potential Signaling Pathway Modulation

Derivatives of this compound, based on the activity of related compounds, are hypothesized to inhibit receptor tyrosine kinases (RTKs) such as EGFR or VEGFR, or downstream kinases like PI3K and mTOR. Inhibition of these kinases would disrupt critical signaling cascades that promote cancer cell growth and survival.

Caption: A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cell signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of diverse libraries of compounds. Based on the well-documented biological activities of structurally similar quinoline and quinazoline derivatives, molecules derived from this scaffold hold significant promise as potent anticancer agents and kinase inhibitors, particularly targeting key oncogenic signaling pathways. Further exploration and derivatization of this core structure are warranted to unlock its full therapeutic potential.

References

- 1. This compound | C10H8BrNO | CID 6324462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Knorr Synthesis of 6-Bromo-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The Knorr quinoline synthesis is a classical and effective method for the preparation of 2-hydroxyquinolines. This protocol details the synthesis of 6-Bromo-4-methylquinolin-2-ol, a valuable intermediate for the development of novel therapeutic agents. The synthesis proceeds via a two-step process: the initial condensation of 4-bromoaniline with a β-ketoester to form an N-aryl-β-ketoamide intermediate, followed by an acid-catalyzed intramolecular cyclization. This document provides a detailed experimental protocol and relevant data for the successful synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Knorr synthesis of this compound.

| Parameter | Step 1: N-(4-bromophenyl)-3-oxobutanamide Synthesis | Step 2: Cyclization to this compound |

| Reactants | 4-bromoaniline, tert-butyl acetoacetate | N-(4-bromophenyl)-3-oxobutanamide, Conc. H₂SO₄ |

| Yield | 84%[1] | 25.6%[2] |

| Melting Point | Not explicitly reported | 292-299 °C[2] |

| TLC Data (Rf) | Not explicitly reported | 0.18 (on silica with ethyl acetate eluent)[2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₀H₈BrNO |

| Molecular Weight | 256.09 g/mol | 238.08 g/mol |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide

This protocol is optimized for high yield by utilizing tert-butyl acetoacetate, which avoids the reversibility issues sometimes encountered with ethyl acetoacetate.[1]

Materials:

-

4-bromoaniline

-

tert-butyl acetoacetate

-

Acetonitrile (or other suitable solvent)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in acetonitrile.

-

Add tert-butyl acetoacetate (1.1 eq) to the solution.

-

Heat the reaction mixture at 80 °C for 12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude N-(4-bromophenyl)-3-oxobutanamide can be purified by recrystallization or used directly in the next step. An 84% yield has been reported for this step.[1]

Step 2: Cyclization to this compound

This protocol describes the acid-catalyzed intramolecular cyclization of the previously synthesized anilide.

Materials:

-

N-(4-bromophenyl)-3-oxobutanamide

-

Concentrated sulfuric acid

-

Ice-water mixture

-

Absolute ethanol

-

Standard laboratory glassware

-

Heating and stirring apparatus (water bath)

-

Filtration apparatus

Procedure:

-

Carefully add N-(4-bromophenyl)-3-oxobutanamide (3.00 g, 0.0117 moles) to concentrated sulfuric acid (6 ml) with stirring.[2]

-

Heat the mixture in a water bath to 95-100 °C for 1.5 hours.[2]

-

After heating, cool the resulting solution and pour it onto an ice-water mixture.[2]

-

A white crystalline product will precipitate. Collect the crystals by filtration.[2]

-

For purification, dissolve the collected crystals in approximately 200 ml of absolute ethanol.[2]

-

Reduce the volume of the ethanol solution to about 150 ml and then chill to induce crystallization.[2]

-

Isolate the purified crystals of this compound by filtration. A yield of 25.6% has been reported.[2]

-

The final product can be characterized by its melting point (292-299 °C) and TLC (Rf = 0.18 with ethyl acetate eluent on silica).[2]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the Knorr synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Knorr synthesis reaction pathway.

References

Application Notes and Protocols: The Knorr Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a fundamental organic reaction for the synthesis of 2-hydroxyquinolines from β-ketoanilides.[1][2] This intramolecular cyclization is typically facilitated by strong acids, such as sulfuric acid, and proceeds via an electrophilic aromatic substitution mechanism.[1][2] The reaction is a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] These application notes provide a detailed overview of the Knorr synthesis, including its mechanism, experimental protocols, and applications in drug discovery and development.

Introduction to the Knorr Quinoline Synthesis

The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry and materials science.[3][4] The quinoline nucleus is a key component of many natural and synthetic compounds with a broad range of therapeutic properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[3][4][5] The Knorr quinoline synthesis offers a direct and efficient method for the preparation of 2-hydroxyquinolines, which are valuable intermediates for the synthesis of more complex quinoline derivatives.[2][6]

The general transformation involves the acid-catalyzed cyclization of a β-ketoanilide, which is typically prepared by the condensation of an aniline with a β-ketoester. The reaction is known to be sensitive to reaction conditions, with the formation of 4-hydroxyquinolines as potential byproducts under certain circumstances.[1]

Detailed Reaction Mechanism

The currently accepted mechanism of the Knorr quinoline synthesis involves the formation of a key dicationic intermediate. The reaction proceeds through the following steps:

-

Protonation of the β-ketoanilide: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), both the keto and the anilide carbonyl groups of the starting β-ketoanilide are protonated.[1]

-

Formation of a Dicationic Intermediate: A revised mechanism, supported by NMR spectroscopy and theoretical calculations, suggests the formation of an O,O-dicationic intermediate, which acts as a superelectrophile.[1] This is favored over the previously proposed N,O-dicationic intermediate.

-

Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic dicationic intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction. The electron-rich aromatic ring of the aniline moiety attacks the enolic carbon, leading to the formation of a new carbon-carbon bond and a six-membered ring.

-